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Introduction
The hepatitis C virus (HCV) constitutes a significant global health challenge, with chronic

infections leading to severe liver complications, including cirrhosis and hepatocellular

carcinoma.[1] The development of direct-acting antivirals (DAAs) has transformed HCV

treatment, with inhibitors of the viral RNA-dependent RNA polymerase (RdRp), NS5B, serving

as a cornerstone of modern therapy.[2]

This guide focuses on a critical class of nucleoside inhibitors: 2'-deoxy-2'-fluoro-uridine

derivatives. It is important to clarify a key stereochemical point at the outset: while the query

specifies the L-uridine configuration, the vast body of research and the clinically successful

antiviral agents are based on the β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine scaffold.[3][4]

This D-isomer, particularly in its prodrug form, sofosbuvir (PSI-7977), has demonstrated potent

anti-HCV activity.[5] Therefore, this document will concentrate on this scientifically and clinically

relevant D-isomer and its precursors, which are instrumental in HCV research and drug

development.
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The antiviral activity of 2'-deoxy-2'-fluoro-uridine derivatives is not inherent to the nucleoside

itself but is realized upon its intracellular conversion to the active triphosphate form. This

process involves a multi-step metabolic activation pathway.

Metabolic Activation Pathway
Nucleoside analogues are administered as prodrugs to enhance bioavailability and facilitate

delivery to the liver, the primary site of HCV replication.[3] The widely studied phosphoramidate

prodrug, sofosbuvir (PSI-7977), undergoes intracellular hydrolysis to yield the monophosphate

form. This is followed by sequential phosphorylation by host cellular kinases to produce the

active 5'-triphosphate metabolite, known as PSI-6206-TP or RO2433-TP.[6][7]

Interestingly, a parallel pathway exists where a cytidine precursor, β-D-2'-deoxy-2'-fluoro-2'-C-

methylcytidine (PSI-6130), is first monophosphorylated and then deaminated by a host enzyme

to form the uridine monophosphate, which then enters the same phosphorylation cascade.[6][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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